2,3,5,6-Tetrakis(3,6-dimethyl-9H-carbazol-9-yl)terephthalonitrile
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Overview
Description
2,3,5,6-tetrakis(3,6-dimethylcarbazol-9-yl)-1,4-dicyanobenzene, commonly known as 4CzTPN-Me, is a thermally activated delayed fluorescence (TADF) material. It is a methylated derivative of 2,3,5,6-tetrakis(carbazol-9-yl)-1,4-dicyanobenzene (4CzTPN) and belongs to the family of carbazolyl dicyanobenzene derivatives. This compound is known for its unique charge transfer characteristics and sterically hindered structure due to the four bulky electron-donating carbazolyl groups .
Preparation Methods
The synthesis of 4CzTPN-Me involves the methylation of 4CzTPN. The synthetic route typically includes the following steps:
Formation of Carbazole Derivatives: The initial step involves the preparation of carbazole derivatives through various organic reactions.
Coupling Reaction: The carbazole derivatives are then coupled with dicyanobenzene under specific reaction conditions to form the desired product.
Methylation: The final step involves the methylation of the carbazole moieties to obtain 4CzTPN-Me.
Industrial production methods often employ sublimation techniques to achieve ultra-pure grade chemicals. Sublimation helps in obtaining high-purity materials by converting the solid directly into vapor and then condensing it back to solid form .
Chemical Reactions Analysis
4CzTPN-Me undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using suitable reducing agents to obtain reduced forms of the compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkylating agents like methyl iodide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4CzTPN-Me has a wide range of scientific research applications, including:
Biology: The compound’s fluorescence properties make it useful in biological imaging and diagnostic applications.
Medicine: Research is ongoing to explore its potential use in photodynamic therapy for cancer treatment.
Mechanism of Action
The mechanism of action of 4CzTPN-Me involves its ability to undergo thermally activated delayed fluorescence. The compound’s unique structure allows for efficient reverse intersystem crossing (RISC) from the triplet to the singlet state at room temperature. This process harnesses both singlet and triplet excitons for light emission through fluorescence decay channels, leading to high fluorescence efficiency .
Comparison with Similar Compounds
4CzTPN-Me can be compared with other similar compounds, such as:
4CzIPN: A related compound with different donor-acceptor configurations, used in similar TADF applications.
The uniqueness of 4CzTPN-Me lies in its sterically hindered structure and enhanced charge transfer characteristics, making it highly efficient for specific applications like OLEDs and LSCs .
Properties
Molecular Formula |
C64H48N6 |
---|---|
Molecular Weight |
901.1 g/mol |
IUPAC Name |
2,3,5,6-tetrakis(3,6-dimethylcarbazol-9-yl)benzene-1,4-dicarbonitrile |
InChI |
InChI=1S/C64H48N6/c1-35-9-17-53-43(25-35)44-26-36(2)10-18-54(44)67(53)61-51(33-65)63(69-57-21-13-39(5)29-47(57)48-30-40(6)14-22-58(48)69)64(70-59-23-15-41(7)31-49(59)50-32-42(8)16-24-60(50)70)52(34-66)62(61)68-55-19-11-37(3)27-45(55)46-28-38(4)12-20-56(46)68/h9-32H,1-8H3 |
InChI Key |
AJKQJXQTTWNOSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C)C4=C(C(=C(C(=C4N5C6=C(C=C(C=C6)C)C7=C5C=CC(=C7)C)C#N)N8C9=C(C=C(C=C9)C)C1=C8C=CC(=C1)C)N1C2=C(C=C(C=C2)C)C2=C1C=CC(=C2)C)C#N |
Origin of Product |
United States |
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